2-(methoxymethyl)-1H-indole
Description
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-(methoxymethyl)-1H-indole |
InChI |
InChI=1S/C10H11NO/c1-12-7-9-6-8-4-2-3-5-10(8)11-9/h2-6,11H,7H2,1H3 |
InChI Key |
FBAZUHHOWDRQKL-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC2=CC=CC=C2N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features:
- Indole Core : A bicyclic aromatic system with a pyrrole ring fused to benzene.
- Substituent : The 2-position methoxymethyl group provides steric flexibility and moderate electron-donating effects via the ether oxygen.
Synthetic routes for 2-substituted indoles often involve transition metal-catalyzed cross-coupling (e.g., Ru-catalyzed C–H arylation ), Friedel-Crafts alkylation, or multicomponent reactions.
Comparison with Similar Compounds
The following table and analysis highlight key differences between 2-(methoxymethyl)-1H-indole and its structural analogs:
Table 1: Structural and Functional Comparison of Indole Derivatives
Key Observations:
Substituent Electronic Effects: The methoxymethyl group in 2-(methoxymethyl)-1H-indole provides weaker electron-donating effects compared to a direct methoxy (-OCH₃) group (e.g., 5-Methoxy-2-phenyl-1H-indole ). Thiophene substituents (e.g., 2-(thiophen-2-yl)-1H-indole) introduce aromatic heterocyclic character, enhancing π-π stacking interactions but reducing solubility compared to ether-linked groups .
Synthetic Accessibility :
- Multicomponent, one-pot reactions using sulfonic acid catalysts (e.g., SSA) are effective for synthesizing bis(indole) derivatives .
- Transition metal catalysis (e.g., Ru) enables precise arylation at specific positions, as seen in 2-(4-methoxyphenyl)-1-(pyrimidin-2-yl)-1H-indole .
Biological Activity Trends: Anticancer Potential: 2-(Thiophen-2-yl)-1H-indole derivatives show activity against colorectal cancer cells by modulating IL-6 and miRNA expression . The methoxymethyl analog may exhibit similar mechanisms but with altered pharmacokinetics due to its substituent. Enzyme Inhibition: Indole derivatives with bulky substituents (e.g., piperazine fragments) demonstrate BACE1 inhibitory activity , suggesting that smaller groups like methoxymethyl might prioritize different target interactions.
Positional Isomerism :
- The positional shift of the methoxymethyl group (2- vs. 4-) in 4-Methoxymethyl-2-methyl-1H-indole could drastically alter biological activity due to differences in hydrogen-bonding capacity and steric hindrance.
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